Ethyl 4-hydroxy-3-oxobutanoate
Description
Contextual Significance of β-Keto and β-Hydroxy Esters in Contemporary Chemical Research
The family of molecules to which ethyl 4-hydroxy-3-oxobutanoate belongs, namely β-keto esters and β-hydroxy esters, are of considerable importance in modern chemical research.
β-Keto Esters are defined by a ketone group positioned at the beta-carbon relative to an ester group. fiveable.me This arrangement confers unique reactivity, making them essential starting materials, or synthons, in organic synthesis. researchgate.net They possess both electrophilic and nucleophilic reaction sites, which allows for a wide range of chemical transformations. researchgate.net β-Keto esters are central to classic carbon-carbon bond-forming reactions such as the Claisen condensation and can be readily alkylated and cyclized. fiveable.meresearchgate.net Their versatility makes them indispensable in the synthesis of complex molecules, including those with significant pharmacological activity. researchgate.net
β-Hydroxy Esters are also highly prized in organic synthesis, particularly for their role as chiral building blocks. researchgate.net The development of methods to produce these compounds in an optically pure form is a significant area of research, as the specific three-dimensional arrangement (stereochemistry) of the hydroxyl group is often crucial for the biological activity of the final product. researchgate.netnih.gov These esters are key intermediates in the synthesis of a diverse array of important chemicals, including β-lactam antibiotics, pheromones, and carotenoids. researchgate.netnih.gov Furthermore, they serve as precursors for important drugs, such as those that inhibit the reuptake of norepinephrine (B1679862) or serotonin. researchgate.netnih.gov
Structural Characteristics and Tautomeric Considerations within β-Dicarbonyl Systems
A defining feature of β-dicarbonyl compounds, including β-keto esters, is their ability to exist as a mixture of two readily interconvertible structural isomers known as tautomers. This phenomenon is called keto-enol tautomerism. The two forms are the "keto" form, containing a ketone and an ester, and the "enol" form, which features a carbon-carbon double bond and a hydroxyl group. cdnsciencepub.com
The equilibrium between the keto and enol forms is sensitive to several factors, most notably the solvent. cdnsciencepub.com In many β-dicarbonyl compounds, the enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. researchgate.net Research on related β-dicarbonyl compounds has shown that in nonpolar solvents, the enol form can be significantly favored, while in polar, hydrogen-bond-accepting solvents, the keto form may predominate. cdnsciencepub.com Spectrometric data from studies on cyclized β-hydroxyketo esters have confirmed that the enol tautomers are often preferred over the β-diketo tautomers. nih.gov This tautomerism is a critical consideration in the reactions of these compounds, as each form exhibits different reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | achemblock.comnih.gov |
| CAS Number | 85518-49-6 | achemblock.combldpharm.comanaxlab.comchemsrc.comnih.gov |
| Molecular Formula | C6H10O4 | achemblock.combldpharm.comnih.gov |
| Molecular Weight | 146.14 g/mol | achemblock.combldpharm.comnih.gov |
| Synonyms | ethyl 4-hydroxyacetoacetate, Butanoic acid, 4-hydroxy-3-oxo-, ethyl ester | chemsrc.comnih.gov |
Overview of Academic Research Trajectories for Multifunctional Butanoate Ester Scaffolds
Butanoate ester scaffolds, which form the core structure of molecules like this compound, are foundational in a multitude of research applications. Their utility stems from the reactivity of the ester and other incorporated functional groups, allowing for the construction of a vast array of more complex molecules.
One of the primary research avenues involves the transformation of the ester group itself. Transesterification , the conversion of one ester into another, is a widely used reaction in organic synthesis. researchgate.net This is particularly relevant for β-keto esters, which can undergo efficient transesterification with various alcohols. researchgate.net Another key reaction is hydrolysis , where the ester is converted back to a carboxylic acid and an alcohol, a process that can be catalyzed by either acid or base. nih.gov
The ketone functionality of β-keto esters opens up another set of synthetic possibilities. The development of methods for the enantioselective α-hydroxylation of β-keto esters is a current area of intense research, as this provides access to valuable chiral tertiary alcohols. researchgate.net
Modern synthetic organic chemistry has further expanded the utility of these scaffolds. For instance, palladium-catalyzed reactions of allylic β-keto esters have introduced new synthetic methodologies that are not achievable through traditional methods. nih.gov These reactions can lead to the formation of α-allyl ketones, α,β-unsaturated ketones, and can facilitate intramolecular aldol (B89426) condensations under neutral conditions. nih.gov
The broader concept of using simple scaffolds to build molecular complexity is a central theme in materials science and drug discovery. Research has demonstrated the use of multifunctional scaffolds for applications such as drug delivery and tissue engineering, where polymers like aliphatic polyesters are commonly employed. nih.gov This highlights the fundamental importance of ester-containing building blocks in creating advanced materials.
Table 2: Key Research Trajectories for Butanoate Ester Scaffolds
| Research Area | Description | Significance | Source(s) |
|---|---|---|---|
| Transesterification | Conversion of an ester to a different ester by reacting with an alcohol. β-keto esters are particularly reactive. | Access to a wide variety of ester compounds from a common intermediate. | researchgate.net |
| Hydrolysis | Cleavage of the ester bond to form a carboxylic acid and an alcohol, catalyzed by acid or base. | Fundamental reaction for modifying or removing the ester functional group. | nih.gov |
| α-Functionalization | Introduction of new functional groups at the carbon adjacent to the carbonyls, such as hydroxylation. | Creation of complex and often chiral centers, which are important in medicinal chemistry. | researchgate.net |
| Palladium-Catalyzed Reactions | Use of palladium catalysts to enable novel transformations of allylic β-keto esters. | Expands the synthetic utility beyond classical reactions, allowing for new bond formations under mild conditions. | nih.gov |
| Aldol Reactions | Carbon-carbon bond formation involving the enolate of the keto ester. | A powerful tool for building larger molecular frameworks, including polyketide natural products. | acs.org |
| Cyclization Reactions | Intramolecular reactions to form cyclic compounds, such as cyclic β-hydroxyketo esters. | Provides access to ring structures that are common in natural products and pharmaceuticals. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3-oxobutanoate |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(9)3-5(8)4-7/h7H,2-4H2,1H3 |
InChI Key |
NZJBBKAVCWXTPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)CO |
Canonical SMILES |
CCOC(=O)CC(=O)CO |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry of Ethyl 4 Hydroxy 3 Oxobutanoate
Reactivity of the Keto Group (C-3)
The ketone at the C-3 position is a primary site for nucleophilic attack and reduction reactions. Its position beta to the ester carbonyl group influences its electronic properties and reactivity.
The reduction of the C-3 keto group provides access to chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. A principal focus in this area is achieving high enantioselectivity to yield a single enantiomer of the resulting secondary alcohol.
Biocatalytic methods, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes, are highly effective for this transformation. These methods operate under mild conditions and often provide high levels of stereocontrol. While data for Ethyl 4-hydroxy-3-oxobutanoate itself is limited in readily available literature, extensive research on close structural analogs, such as Ethyl 4-chloro-3-oxobutanoate, demonstrates the feasibility and efficiency of these pathways. The enzymes within these microbial systems, known as ketoreductases, deliver a hydride to one face of the prochiral ketone, leading to the formation of either the (R)- or (S)-alcohol.
Research on the bioreduction of Ethyl 4-chloro-3-oxobutanoate, a closely related substrate, shows that reaction conditions can be tuned to favor one enantiomer over the other. For instance, the use of additives with baker's yeast can invert the stereochemical outcome. arkat-usa.org Furthermore, specific enzyme systems, like the NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor, have been used to produce the (R)-enantiomer with high enantiomeric excess. nih.gov
Table 1: Examples of Enantioselective Reduction of Ethyl 4-chloro-3-oxobutanoate This table presents data for a structural analog to illustrate the typical outcomes of enantioselective reduction for this class of β-keto esters.
| Biocatalyst/System | Substrate | Product Configuration | Conversion/Yield | Enantiomeric Excess (e.e.) |
| Baker's Yeast (S. cerevisiae) | Ethyl 4-chloro-3-oxobutanoate | (S)-enantiomer | 92.6% | 95.4% |
| Baker's Yeast with Allyl Bromide | Ethyl 4-chloro-3-oxobutanoate | (R)-enantiomer | 98% | 97% |
| Aureobasidium pullulans | Ethyl 4-chloro-3-oxobutanoate | (S)-enantiomer | 92.6% | 95.4% |
| Recombinant E. coli (CgCR/GDH) | Ethyl 4-chloro-3-oxobutanoate | (R)-enantiomer | >90% | >99% |
Data sourced from studies on Ethyl 4-chloro-3-oxobutanoate. arkat-usa.orgresearchgate.netmdpi.com
The C-3 keto group can react with various nucleophiles in condensation reactions. However, a more common reaction pathway for β-keto esters involves the high acidity of the α-protons at the C-2 position (pKa ≈ 11 in DMSO). Deprotonation at this site by a suitable base generates a resonance-stabilized enolate, which is a potent carbon nucleophile.
This enolate can participate in various carbon-carbon bond-forming reactions, including:
Aldol-Type Condensations : The enolate can react with aldehydes and ketones. A more powerful nucleophile can be generated by using two equivalents of a strong base (e.g., NaH and n-BuLi) to form a dianion, with negative charges at C-2 and on the C-4 oxygen. This dianion reacts with electrophiles, such as aldehydes and ketones, at the terminal γ-carbon (C-4 alkoxide) or the α-carbon (C-2 enolate). Research on the dianion of the related methyl acetoacetate (B1235776) shows that it reacts with aldehydes and ketones to yield δ-hydroxy-β-keto esters. cdnsciencepub.com This demonstrates a pathway for chain extension from the C-2 position.
Knoevenagel Condensation : This reaction involves the condensation of the active methylene (B1212753) group at C-2 with an aldehyde or ketone, typically catalyzed by a weak base like piperidine (B6355638) or morpholine. researchgate.net The reaction is usually followed by a dehydration step to yield an α,β-unsaturated product. Studies performed on Ethyl 4-chloro-3-oxobutanoate show that it readily undergoes Knoevenagel condensation with various aromatic aldehydes in the presence of morpholine/acetic acid as a catalyst. scielo.brresearchgate.net This serves as a direct precedent for the expected reactivity of this compound, which would similarly yield substituted enones.
Reactivity of the Hydroxyl Group (C-4)
The primary hydroxyl group at the C-4 position offers a site for derivatization, functionalization, and oxidation, enabling further molecular elaboration.
To perform selective chemistry at other positions of the molecule, it is often necessary to protect the C-4 hydroxyl group to prevent its interference. Common strategies involve converting the alcohol into an ether or an ester, which are generally more stable under various reaction conditions.
Silyl (B83357) Ethers : A widely used method for protecting alcohols is the formation of silyl ethers. The reaction of the C-4 hydroxyl group with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine or imidazole, would yield the corresponding silyl ether, Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate. orgsyn.orgmyskinrecipes.com This protecting group is robust under many non-acidic conditions and can be selectively removed later using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF).
Benzyl (B1604629) Ethers : Another common protecting group is the benzyl ether, formed via a Williamson ether synthesis. Treating this compound with a base like sodium hydride (NaH) to form the alkoxide, followed by reaction with benzyl bromide (BnBr), yields Ethyl 4-(benzyloxy)-3-oxobutanoate. rsc.orgchemicalbook.com The benzyl group is stable to a wide range of acidic and basic conditions and can be readily removed by catalytic hydrogenation.
The primary alcohol at C-4 can be selectively oxidized to an aldehyde or a carboxylic acid. The choice of oxidant is critical to avoid over-oxidation or reaction at the C-3 keto group.
Oxidation to Aldehyde : Mild oxidation conditions are required to stop the reaction at the aldehyde stage. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures (-78 °C) followed by the addition of a hindered base like triethylamine, is known for its high selectivity and tolerance of other functional groups, including ketones and esters. wikipedia.orgorganic-chemistry.org Applying this method to this compound (or its C-4 protected precursor followed by deprotection) would yield Ethyl 3,4-dioxobutanoate, a 1,2-dicarbonyl compound that is a valuable synthetic intermediate.
Oxidation to Carboxylic Acid : Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. However, many strong oxidants (e.g., KMnO₄, Jones reagent) are not compatible with the ketone functionality. A two-step process, involving a mild oxidation to the aldehyde followed by a selective oxidation (e.g., using sodium chlorite, NaClO₂), is often a more viable strategy to achieve this transformation without side reactions.
Reactivity of the Ester Moiety
The ethyl ester moiety undergoes reactions typical for esters, most notably hydrolysis and transesterification. Its reactivity can be influenced by the adjacent β-keto group.
Hydrolysis : The ester can be cleaved to the corresponding carboxylic acid, 4-hydroxy-3-oxobutanoic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : Heating the ester with a dilute mineral acid (e.g., H₂SO₄ or HCl) in an excess of water shifts the equilibrium toward the carboxylic acid and ethanol. chemguide.co.uklibretexts.orgchemguide.co.uk The reaction is reversible.
Base-Promoted Hydrolysis (Saponification) : This is an irreversible process involving heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH). The reaction yields ethanol and the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification is required to protonate the carboxylate and obtain the free 4-hydroxy-3-oxobutanoic acid. It is important to note that β-keto acids are susceptible to decarboxylation upon heating.
Transesterification : This reaction involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. β-Keto esters can be selectively transesterified, often under milder conditions than simple esters, likely proceeding through an enol or acylketene intermediate. nih.gov A wide variety of catalysts can be employed, including protic acids, Lewis acids, organic bases, and enzymes. nih.govresearchgate.net This allows for the synthesis of a diverse range of esters from a common precursor, which is useful for modifying the physical properties or biological activity of the molecule. benthamdirect.com
Transesterification Processes
The transesterification of β-keto esters is a synthetically valuable transformation that allows for the modification of the ester group. This reaction is typically catalyzed by acids, bases, or enzymes. The reaction generally proceeds under mild conditions, which allows for good functional group tolerance. The mechanism for the selective transesterification of β-keto esters is thought to proceed through an enol or acylketene intermediate.
Enzyme-catalyzed transesterification, particularly using lipases, has gained significant attention as a green and selective method. For instance, lipase B from Candida antarctica (CALB) is an effective catalyst for the transesterification of β-keto esters.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Ethyl Acetoacetate | Benzyl Alcohol | Silica-supported Boric Acid | Solvent-free | Benzyl 3-oxobutanoate | 95 |
Hydrolysis and Saponification Kinetics
The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ester undergoes hydrolysis to yield 4-hydroxy-3-oxobutanoic acid and ethanol. The reaction is typically first-order with respect to the ester and the acid catalyst. The mechanism involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water.
Kinetic studies on the hydrolysis of esters like ethyl acetate provide a framework for understanding the expected behavior of this compound. The rate of saponification is generally faster than acid-catalyzed hydrolysis. For the saponification of ethyl acetate, the reaction is believed to proceed through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. However, another study suggests that the transition state involves a water molecule with general-base assistance from the hydroxide ion. researchgate.net
| Reaction | Typical Rate Law | Key Mechanistic Step |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Rate = k[Ester][H+] | Protonation of carbonyl oxygen |
| Saponification | Rate = k[Ester][OH-] | Nucleophilic attack by hydroxide ion |
Reactivity at the Methylene and α-Carbon Positions
The methylene group (C2) situated between the keto and ester carbonyl groups is highly activated due to the electron-withdrawing nature of both functionalities. This makes the α-hydrogens acidic and susceptible to deprotonation by a base, forming a resonance-stabilized enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.
Knoevenagel Condensation and Related Carbon-Carbon Bond Formations
The Knoevenagel condensation is a classic organic reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. This compound, with its activated methylene group, is a suitable substrate for this reaction.
While specific studies on this compound are limited, research on the closely related ethyl 4-chloro-3-oxobutanoate provides valuable insights. Knoevenagel condensations of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes have been successfully carried out in ionic liquids using morpholine/acetic acid as a catalyst, affording the corresponding ethyl 2-chloroacetyl-3-arylpropenoates in good yields. scielo.br This suggests that this compound would react similarly to produce α,β-unsaturated keto esters.
| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Morpholine/Acetic Acid | [bmim][NTf2] | 2 | 75 |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim][NTf2] | 1 | 84 |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim][NTf2] | 0.5 | 80 |
Alkylation and Acylation Reactions at Activated Methylenes
The enolate generated from this compound can act as a nucleophile in alkylation and acylation reactions.
Alkylation: C-alkylation of the activated methylene group can be achieved by treating the compound with a base, such as sodium ethoxide, followed by reaction with an alkyl halide. This introduces an alkyl group at the α-carbon.
Acylation: Similarly, acylation at the α-carbon can be accomplished by reacting the enolate with an acylating agent, such as an acid chloride or anhydride.
These reactions provide a powerful tool for the synthesis of a wide variety of substituted β-keto esters.
Intramolecular Cyclization and Rearrangement Reactions
The presence of multiple functional groups in this compound allows for intramolecular reactions, leading to the formation of cyclic compounds. One notable reaction is the intramolecular cyclization to form lactones. Under acidic conditions, the hydroxyl group can attack the ester carbonyl, leading to the formation of a five-membered γ-lactone ring, specifically 3-hydroxy-γ-butyrolactone.
Furthermore, derivatives of this compound can undergo intramolecular cyclization to form other heterocyclic systems. For example, the organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes, followed by an intramolecular cyclization, leads to the synthesis of chiral tetronic acid derivatives. buchler-gmbh.com This highlights the potential of this compound as a precursor for the synthesis of various heterocyclic compounds.
Tautomeric Equilibria and Their Influence on Reactivity
Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers in equilibrium. The keto form contains the typical ketone and ester functionalities, while the enol form possesses a carbon-carbon double bond and a hydroxyl group, which can be stabilized by intramolecular hydrogen bonding.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents. In general, nonpolar solvents tend to favor the enol form due to the stability conferred by the intramolecular hydrogen bond. researchgate.net Polar protic solvents can disrupt this intramolecular hydrogen bond and solvate the keto form more effectively, thus shifting the equilibrium towards the keto tautomer.
The tautomeric equilibrium has a significant influence on the reactivity of the compound. The enol form is the reactive species in many reactions, including some electrophilic substitutions at the α-carbon and certain condensation reactions. The enolate, formed by deprotonation of either tautomer, is the key nucleophile in alkylation, acylation, and Knoevenagel reactions.
The keto-enol equilibrium of the related ethyl acetoacetate has been extensively studied using NMR spectroscopy. thermofisher.commissouri.edu The percentage of the enol form can be determined by integrating the signals corresponding to the vinylic proton of the enol and the methylene protons of the keto form.
| Solvent | % Enol Form |
|---|---|
| Neat Liquid | 7.5 |
| Carbon Tetrachloride | 19.8 |
| Benzene | 16.4 |
| Methanol | 6.9 |
| Water | 0.4 |
Applications of Ethyl 4 Hydroxy 3 Oxobutanoate As a Precursor and Chiral Building Block
Role in Chiral Pharmaceutical Intermediate Synthesis
The conversion of ethyl 4-hydroxy-3-oxobutanoate and its analogues, such as ethyl 4-chloro-3-oxobutanoate (COBE), into optically pure hydroxy esters is a critical step in the synthesis of various pharmaceutical agents. Biocatalytic methods, often employing ketoreductases or whole-cell systems, are frequently used to achieve the high enantioselectivity required for drug synthesis.
L-Carnitine, chemically known as (R)-3-hydroxy-4-(trimethylamino)butyrate, is a vital compound involved in fatty acid metabolism. The synthesis of L-Carnitine often relies on chiral precursors derived from C4 ketoesters. A common strategy involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). nih.govpatsnap.comresearchgate.net This chiral intermediate is then reacted with trimethylamine to yield L-carnitine. patsnap.comgoogle.com The optically active (R)-CHBE is considered a crucial chiral agent for manufacturing L-carnitine. researchgate.net Enzymatic processes have been developed to produce (R)-CHBE with high yield and enantiomeric excess, making the synthesis efficient and scalable. nih.govpatsnap.com
Table 1: Synthetic Pathway from Butanoate Precursor to L-Carnitine
| Precursor | Key Chiral Intermediate | Key Reagent | Final Product |
| Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) | Carbonyl Reductase / Trimethylamine | L-Carnitine |
Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, playing a crucial role in lowering cholesterol levels. mdpi.comjchemrev.com The synthesis of several blockbuster statin drugs, notably Atorvastatin (Lipitor), utilizes chiral synthons derived from butanoate precursors. researchgate.netresearchgate.net The key intermediate for Atorvastatin is ethyl (R)-4-cyano-3-hydroxybutyrate, also known as hydroxynitrile (HN). mdpi.comnih.gov This compound is prepared through the asymmetric reduction of the corresponding keto ester, ethyl 4-cyano-3-oxobutanoate. researchgate.net Similarly, ethyl (S)‐4‐chloro-3-hydroxybutyrate ((S)-CHBE) serves as a key precursor for other cholesterol-lowering agents. nih.govresearchgate.net These chiral building blocks form the side chains that are essential for the biological activity of the statin molecules. nih.gov
Table 2: Chiral Intermediates from Butanoate Scaffolds in Statin Synthesis
| Statin Drug | Key Chiral Intermediate | Precursor Ketoester |
| Atorvastatin (Lipitor) | Ethyl (R)-4-cyano-3-hydroxybutyrate (HN) | Ethyl 4-cyano-3-oxobutanoate |
| Rosuvastatin (alternative routes) | Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) | Ethyl 4-chloro-3-oxobutanoate |
The versatility of chiral intermediates derived from this compound analogues extends to the synthesis of other important molecules. For instance, (R)-CHBE is a critical building block for producing (R)-4-amino-3-hydroxy-butyric acid and (R)-4-hydroxy-2-pyrrolidone. nih.govresearchgate.net These compounds are themselves valuable in pharmaceutical research and development. The ability to generate specific stereoisomers through controlled reduction of the parent ketoester makes this scaffold a cornerstone in the synthesis of a diverse array of chiral molecules.
Utilization in Natural Product Total Synthesis
While direct applications of this compound in the total synthesis of complex natural products are documented through its derivatives, its role as a foundational C4 unit is significant. The chiral synthons produced from it, such as (S)-3-Hydroxy-gamma-butyrolactone, are used as precursors in the synthesis of various natural products and drugs. jchemrev.com For example, optically active (R)-CHBE is a crucial chiral agent for manufacturing the natural products negamycin and macrolactin A. researchgate.net The butanoate scaffold provides a reliable starting point for constructing more complex carbon skeletons with specific stereochemistry, a fundamental challenge in total synthesis.
Heterocyclic Compound Synthesis Utilizing Butanoate Scaffolds
The reactive nature of the β-keto ester functionality within the this compound structure makes it a suitable substrate for cyclization reactions to form heterocyclic compounds. These heterocycles are prevalent in medicinal chemistry and materials science.
Research has demonstrated that β-keto esters, including derivatives of this compound, can be used to synthesize pyran and dihydropyran rings. A one-pot synthesis method for 3,4-dihydro-2H-pyran derivatives has been developed using substituted styrenes, formaldehyde, and various β-keto esters like ethyl 4-chloro-3-oxobutanoate. researchgate.net This multicomponent reaction, often catalyzed by a Lewis acid such as erbium (III) triflate, proceeds in good to excellent yields. researchgate.net Similarly, studies on related compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate show reactions with arylidenemalononitriles to form 3,4-dihydro-2H-pyran derivatives, highlighting the general applicability of the butanoate scaffold in forming these heterocyclic systems. researchgate.net
Pyrimidine and Dihydropyrimidine Synthesis
A cornerstone application of this compound is in the synthesis of dihydropyrimidines (DHPMs) and their oxidized pyrimidine analogues. The most prominent method for this transformation is the Biginelli reaction, a one-pot multicomponent reaction that has been a subject of extensive research for over a century.
The classical Biginelli reaction involves the acid-catalyzed condensation of ethyl acetoacetate (B1235776), an aldehyde, and urea or thiourea. researchgate.net This reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties. researchgate.netajchem-a.com The versatility of this reaction allows for the incorporation of a wide variety of substituents on the resulting dihydropyrimidine ring by simply changing the aldehyde component. eastman.com
The general scheme for the Biginelli reaction is as follows:
Reactants:
Ethyl acetoacetate (serves as the 1,3-dicarbonyl component)
An aromatic or aliphatic aldehyde
Urea or thiourea
Catalyst: Typically a Brønsted or Lewis acid. researchgate.net
Product: A 3,4-dihydropyrimidin-2(1H)-one or -thione.
Numerous modifications and improvements to the original Biginelli protocol have been developed to enhance yields and expand the substrate scope. These include the use of various catalysts, such as copper(II) trifluoroacetate hydrate and boron trifluoride, and the implementation of solvent-free reaction conditions. researchgate.net The reaction mechanism is believed to proceed through a series of bimolecular reactions, initiated by an aldol (B89426) condensation between the aldehyde and ethyl acetoacetate. researchgate.net
The resulting dihydropyrimidine scaffold can be further modified, for instance, through oxidation to yield the corresponding aromatic pyrimidine derivatives. These pyrimidine cores are fundamental components of nucleic acids and exhibit a broad spectrum of biological activities. vedantu.com
| Aldehyde | Urea/Thiourea | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Urea | H2SO4, Reflux | 66.6 - 79.4 | eastman.com |
| 4-Methoxybenzaldehyde | Urea | H2SO4, 80 °C | 72.9 - 91.9 | eastman.com |
| Vanillin | Urea | Molecular Iodine, Reflux | 54 | ajchem-a.com |
| 4-Hydroxy-3,5-dimethylbenzaldehyde | Urea | H2SO4, 80 °C | 35.9 - 81.7 | eastman.com |
Quinoline and Benzodiazepine System Construction
This compound is a key precursor in the synthesis of quinoline and benzodiazepine ring systems, which are prevalent in medicinal chemistry.
Quinoline Synthesis: Several named reactions utilize ethyl acetoacetate for the construction of the quinoline core.
Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone (like ethyl acetoacetate) under acidic conditions. orgsyn.orgfurman.edu The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the substituted quinoline. orgsyn.org
Conrad-Limpach Synthesis: This synthesis also involves the reaction of an aniline with ethyl acetoacetate. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines.
Gould-Jacobs Reaction: This reaction is particularly useful for preparing 4-hydroxyquinoline derivatives. It begins with the condensation of an aniline with ethyl ethoxymethylenemalonate (derived from a malonic ester, conceptually related to the reactivity of ethyl acetoacetate) to form an anilidomethylenemalonate. Subsequent thermal cyclization and hydrolysis/decarboxylation steps yield the 4-hydroxyquinoline. colorado.edu A convenient two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with the sodium enolate of ethyl acetoacetate. vedantu.comwikipedia.org
Benzodiazepine Synthesis: 1,5-Benzodiazepines can be synthesized through the condensation of o-phenylenediamines with β-dicarbonyl compounds, including ethyl acetoacetate. eastman.commdpi.com The reaction is typically catalyzed by acids and results in the formation of the seven-membered diazepine ring. Microwave-assisted synthesis has been shown to be an efficient method for this transformation, significantly reducing reaction times. eastman.com For example, the reaction between 1,2-phenylenediamine and ethyl acetoacetate in xylene under microwave irradiation for 10 minutes can produce 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one in high yield. eastman.com
Furan and Pyrazole Derivative Elaboration
The versatile reactivity of this compound also extends to the synthesis of five-membered aromatic heterocycles such as furans and pyrazoles.
Furan Synthesis (Feist-Benary Synthesis): This reaction provides a route to substituted furans by reacting α-halo ketones with the enolate of a β-dicarbonyl compound like ethyl acetoacetate. google.com The reaction is typically catalyzed by a base, such as pyridine or ammonia. The process involves an initial SN2 reaction of the enolate with the α-halo ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The polarity of the reaction medium can significantly influence the outcome of the synthesis. google.combritannica.com
Pyrazole Synthesis (Knorr Pyrazole Synthesis): This is a classical and widely used method for synthesizing pyrazole derivatives. rasayanjournal.co.in The reaction involves the condensation of a β-ketoester, such as ethyl acetoacetate, with a hydrazine or its derivatives. taylorandfrancis.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. taylorandfrancis.com A variation of this reaction can lead to pyrazolone products. taylorandfrancis.com This synthesis is known for being fast and typically providing high yields of the aromatic pyrazole product. taylorandfrancis.com
| Heterocycle | Named Reaction | Co-reactant(s) | Key Features |
|---|---|---|---|
| Furan | Feist-Benary Synthesis | α-Halo ketone | Base-catalyzed condensation-cyclization. |
| Pyrazole | Knorr Pyrazole Synthesis | Hydrazine derivative | Condensation followed by intramolecular cyclization. rasayanjournal.co.intaylorandfrancis.com |
Synthesis of Other Nitrogen and Oxygen Heterocycles
The utility of this compound as a precursor extends beyond the aforementioned systems to a variety of other nitrogen and oxygen-containing heterocycles.
Pyrrole Synthesis (Knorr Pyrrole Synthesis): This reaction synthesizes substituted pyrroles from an α-amino-ketone and a compound with an active methylene (B1212753) group, such as ethyl acetoacetate. frontiersin.org The α-amino-ketones are often generated in situ from the corresponding oxime to avoid self-condensation. frontiersin.org The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which was converted to an α-oximino derivative and then reduced in the presence of the second equivalent to form the pyrrole ring. frontiersin.org
Pyranopyrazole Synthesis: Ethyl acetoacetate is also a key component in multicomponent reactions for the synthesis of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. These compounds are often prepared through a four-component reaction involving an aldehyde, malononitrile, a hydrazine derivative, and ethyl acetoacetate. imist.ma
The reactivity of the active methylene and carbonyl groups in ethyl acetoacetate allows for its participation in a diverse range of cyclocondensation reactions, making it a fundamental building block in heterocyclic chemistry.
Precursor for Advanced Organic Materials and Functional Molecules
Beyond its role in the synthesis of discrete heterocyclic molecules for pharmaceutical applications, this compound serves as a valuable precursor for the development of advanced organic materials and functional molecules with applications in materials science.
Functional Polymers and Coatings: The acetoacetyl group can be incorporated into polymer backbones to create functional polymers with unique properties. eastman.com This can be achieved through the polymerization of acetoacetyl-functional monomers or by post-polymerization modification of hydroxyl-containing polymers via transesterification with ethyl acetoacetate. eastman.com These acetoacetylated polymers are used in thermoset coatings, where the acetoacetyl functionality can participate in various crosslinking reactions, including with melamine and isocyanate crosslinkers. eastman.com The incorporation of these groups can also influence the physical properties of the resin, such as viscosity and glass transition temperature. eastman.com
Chromophores and Dyes: Ethyl acetoacetate is a building block in the synthesis of various chromophores, which are the light-absorbing parts of dye molecules. For instance, it is used in condensation reactions to form heterocyclic systems like isoxazolones, which can then be converted into fluorescent chromophores. The resulting dyes can exhibit properties like solvatochromism, where their color changes with the polarity of the solvent. Its versatility in forming various heterocyclic rings makes it a useful precursor in the synthesis of dyes for applications in optoelectronics.
Liquid Crystals: The synthesis of liquid crystalline compounds can also utilize ethyl acetoacetate as a starting material. For example, it has been used in the preparation of non-linear mesogens containing 1,2,3-triazole rings, which exhibit nematic liquid crystal phases. ajchem-a.comfrontiersin.org
Porphyrins: In more complex molecular architectures, ethyl acetoacetate can be appended to porphyrin rings through nucleophilic substitution reactions. This modification of the porphyrin core can influence its spectral, electrochemical, and nonlinear optical properties. google.com
The ability to easily introduce the acetoacetyl functionality and its subsequent reactivity make this compound a versatile tool for the design and synthesis of a wide range of functional organic materials.
Mechanistic Investigations and Reaction Pathway Elucidation
Elucidation of Enzyme-Catalyzed Reaction Mechanisms and Transition States
Enzyme-catalyzed reductions of β-keto esters, such as the precursors to ethyl 4-hydroxy-3-oxobutanoate, are widely employed for the synthesis of chiral β-hydroxy esters. These reactions are typically catalyzed by oxidoreductases, particularly ketoreductases (KREDs), which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source.
The mechanism of these enzymatic reductions generally follows a hydride transfer pathway. The β-keto ester substrate binds to the active site of the enzyme in a specific orientation, dictated by the stereochemistry of the amino acid residues lining the active site. The cofactor, also bound within the active site, is positioned to deliver a hydride ion to the carbonyl carbon of the substrate. This hydride transfer is the key step in the reduction and is often stereospecific. The transition state of this reaction involves a complex between the enzyme, the substrate, and the cofactor, where the hydride is partially transferred from the cofactor to the substrate. The stereochemical outcome of the reaction is determined by which face (re or si) of the carbonyl group is exposed to the hydride source.
For instance, in the reduction of ethyl acetoacetate (B1235776) using enzymes from baker's yeast (Saccharomyces cerevisiae), multiple alcohol dehydrogenases are involved, each with its own stereochemical preference. drnerz.comethz.chorgsyn.org This can lead to a mixture of enantiomers unless specific enzymes are isolated or reaction conditions are optimized to favor the activity of one enzyme over others. ethz.ch The reaction proceeds through a transition state where the carbonyl oxygen is stabilized by hydrogen bonding with acidic residues in the active site, and the hydride from the NADPH or NADH cofactor attacks the carbonyl carbon. prezi.com
Studies on Stereochemical Control and Factors Influencing Stereoselectivity
The stereochemical control in the synthesis of chiral β-hydroxy esters is of paramount importance, and various factors can influence the stereoselectivity of the reaction.
Enzyme Source and Genetic Engineering: The choice of microorganism or isolated enzyme is a primary determinant of stereoselectivity. Different yeasts, fungi, and bacteria possess reductases with varying stereochemical preferences. For example, some enzymes in baker's yeast predominantly produce the (S)-enantiomer, while others yield the (R)-enantiomer. arkat-usa.org Genetic engineering of microorganisms, such as baker's yeast, by knocking out genes for competing reductases or overexpressing a specific reductase, has been shown to significantly enhance the enantiomeric excess of the desired product. researchgate.net
Reaction Medium: The solvent system can have a profound impact on enzyme activity and stereoselectivity. The use of organic solvents, ionic liquids, or biphasic systems can improve substrate solubility and product recovery, and in some cases, enhance enantioselectivity. acgpubs.org For example, performing the yeast-catalyzed reduction of ethyl acetoacetate in glycerol-based solvents has been explored as a green alternative to traditional organic solvents. acgpubs.org
Substrate Concentration and Temperature: These reaction parameters can also influence the stereochemical outcome. High substrate concentrations can sometimes lead to substrate inhibition or toxicity to the microbial cells, affecting both the reaction rate and selectivity. Temperature affects the enzyme's conformational flexibility and activity, and optimizing the temperature is crucial for achieving high stereoselectivity.
| Factor | Effect on Stereoselectivity | Example |
|---|---|---|
| Enzyme Source | Different microorganisms contain reductases with varying stereochemical preferences. | Baker's yeast contains multiple reductases, some producing (S)- and others (R)-β-hydroxy esters. arkat-usa.org |
| Genetic Engineering | Overexpression or knockout of specific reductase genes can enhance the production of a single enantiomer. | Modified S. cerevisiae strains with improved stereoselectivity in β-keto ester reductions. researchgate.net |
| Reaction Medium | Solvents can affect enzyme conformation and activity, influencing stereoselectivity. | Use of ionic liquids to improve the asymmetric reduction of ethyl acetoacetate. prezi.com |
| Additives | Selective inhibition of competing enzymes can increase the enantiomeric excess of the desired product. | Addition of allyl alcohol in the yeast reduction of ethyl 4-chloro-3-oxobutanoate. arkat-usa.org |
Catalytic Cycle Analysis in Homogeneous and Heterogeneous Transformations
Beyond biocatalysis, homogeneous and heterogeneous catalysts are employed for the asymmetric hydrogenation of β-keto esters. Ruthenium and iridium complexes with chiral ligands are particularly effective in these transformations.
Homogeneous Catalysis: The catalytic cycle for the asymmetric hydrogenation of a β-keto ester using a ruthenium-BINAP complex, a well-established homogeneous catalyst, typically involves the following steps:
Activation of the Pre-catalyst: The pre-catalyst, often a Ru(II) complex, reacts with hydrogen to form a catalytically active ruthenium hydride species.
Substrate Coordination: The β-keto ester coordinates to the ruthenium center through its carbonyl oxygen atoms.
Hydride Insertion: The hydride ligand on the ruthenium is transferred to the carbonyl carbon of the β-keto ester, forming a ruthenium alkoxide intermediate. This step is often the stereochemistry-determining step.
Hydrogenolysis: The ruthenium alkoxide intermediate reacts with another molecule of hydrogen to release the chiral β-hydroxy ester product and regenerate the ruthenium hydride catalyst, which can then enter another catalytic cycle.
Heterogeneous Catalysis: Heterogeneous catalysts for β-keto ester hydrogenation are often developed by immobilizing homogeneous catalysts, such as Ru-BINAP complexes, onto solid supports like silica (B1680970) or polymers. acs.org The catalytic cycle is believed to be similar to that of the homogeneous counterpart, but the immobilization can sometimes affect the catalyst's activity and selectivity due to restricted molecular mobility. acs.org The advantage of heterogeneous catalysts lies in their ease of separation from the reaction mixture and their potential for recycling.
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic and thermodynamic studies provide valuable insights into the efficiency and feasibility of reaction pathways. For the enzymatic reduction of β-keto esters, kinetic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are determined to characterize the enzyme-substrate interaction and the catalytic efficiency.
Kinetic resolution is a common strategy for obtaining enantiomerically pure β-hydroxy esters. mdpi.com In this process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the relative rates of reaction of the two enantiomers.
Thermodynamic data for reactions involving this compound are not extensively reported. However, studies on related compounds like ethyl 3-oxobutanoate provide some insights. The thermodynamics of the keto-enol tautomerism of β-keto esters have been investigated, which is relevant as the enol form can be involved in certain reaction pathways.
| Enzyme | Substrate | K_m (mM) | V_max (U/mg) |
|---|---|---|---|
| Lipase from Rhizomucor miehei | Aromatic β-keto esters | Data not specified | High activity observed |
| Porcine Pancreas Lipase | Aromatic β-keto esters | Data not specified | Low activity observed |
| Esterase (pNB-Est13) | Aromatic β-keto esters | Data not specified | Moderate activity observed |
Data adapted from a high-throughput screening study and specific values are not provided in the source. nih.gov
Substrate Scope and Selectivity Profiling of Catalytic Systems
The substrate scope of a catalytic system defines the range of substrates that can be effectively transformed, while selectivity profiling assesses the catalyst's ability to discriminate between different functional groups or stereoisomers.
Enzymatic Systems: The substrate scope of ketoreductases can be quite broad, though the efficiency and stereoselectivity can vary significantly with the substrate structure. Enzymes have been shown to reduce a variety of β-keto esters with different ester groups (e.g., methyl, ethyl, propyl) and substituents at the α- and γ-positions. orgsyn.org However, the active sites of enzymes are often highly specific, and small changes in the substrate structure can lead to a dramatic loss of activity or stereoselectivity. Directed evolution and substrate multiplexed screening are powerful techniques used to expand the substrate scope of enzymes. nih.gov
Homogeneous and Heterogeneous Catalysts: Chiral ruthenium and iridium complexes have demonstrated a broad substrate scope for the asymmetric hydrogenation of β-keto esters. acs.org These catalysts can effectively reduce β-keto esters with various alkyl and aryl substituents, often with high yields and excellent enantioselectivities. acs.org The electronic and steric properties of the substituents on the β-keto ester can influence the efficiency of the catalyst. For example, in some iridium-catalyzed transfer hydrogenations, electron-rich aromatic β-keto esters give better results than electron-poor ones. organic-chemistry.org The selectivity of these catalysts is also noteworthy, as they can often chemoselectively reduce the keto group in the presence of other reducible functional groups, such as an ester. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical methods are fundamental to calculating the electronic structure of molecules, providing information on geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For β-keto esters, DFT is particularly valuable for studying keto-enol tautomerism, a process where the molecule exists as an equilibrium between a ketone and an enol form.
Studies on ethyl acetoacetate (B1235776) (EAA), a primary analog of Ethyl 4-hydroxy-3-oxobutanoate, have used DFT to model this equilibrium. rsc.orgrsc.org Calculations can determine the relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion. For the direct proton transfer from the keto to the enol form of EAA in the gas phase, a high activation free energy (ΔG‡) is typically calculated, suggesting the process is not spontaneous. rsc.org
The influence of solvents or catalysts on this equilibrium is also a key area of study. For instance, DFT calculations demonstrated that the activation energy for the keto-enol interconversion of EAA is significantly lowered in the presence of ionic liquids, which facilitate proton transfer through the formation of cyclic transition states. rsc.orgrsc.org The calculations showed that an 8-membered ring transition state involving the anion of the ionic liquid is energetically more favorable than a 6-membered ring state involving the cation. rsc.org
These theoretical reactivity studies can also predict sites of electrophilic or nucleophilic attack, helping to explain the chemical behavior of β-keto esters in various reactions. nih.govresearchgate.net
| Process | Conditions | Calculated Value (kcal/mol) | Reference |
|---|---|---|---|
| ΔG‡K→E (Activation Free Energy, Keto to Enol) | Gas Phase (Direct Transfer) | 55.2 | rsc.org |
| ΔG‡E→K (Activation Free Energy, Enol to Keto) | Gas Phase (Direct Transfer) | 49.4 | rsc.org |
| ΔGR (Reaction Free Energy, K→E) | Gas Phase | 5.8 | rsc.org |
| ΔG‡E→K (Anion-Assisted Transfer) | In Choline-based Ionic Liquid | 10.57 | rsc.org |
This compound is a flexible molecule that can adopt multiple spatial arrangements or conformations. Conformational analysis, often performed using methods like DFT, is used to identify the most stable (lowest energy) conformations. For a series of β-keto esters, a conformational analysis was conducted to find the minimal energy structure before further reactivity calculations were performed. nih.govmdpi.com
Molecular Dynamics (MD) simulations complement these static calculations by modeling the dynamic behavior of molecules over time. MD simulations can provide insights into how a molecule like this compound might change its shape in solution or when interacting with a biological target. In studies of β-keto esters designed as potential antibacterial agents, MD simulations were run for 10 nanoseconds to assess the stability of the ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net Such simulations are crucial for understanding the flexibility of the ligand and the dynamic interactions (like hydrogen bonds) that stabilize its binding within an enzyme's active site. researchgate.net
Molecular Docking Studies of Enzyme-Substrate/Inhibitor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for screening potential inhibitors.
The class of β-keto esters has been the subject of numerous docking studies to understand their interactions with various enzymes. For example, ethyl acetoacetate and ethyl 4-chloroacetoacetate were identified as potential substrates for an aldo-keto reductase (AKR) from Saccharomyces cerevisiae through computational docking. drew.edu The docking simulations predicted that these linear substrates would bind effectively in the enzyme's active site near the NADPH cofactor, a prediction later confirmed by enzyme kinetics experiments. drew.edu
In another study focused on developing antibacterial agents, β-keto ester analogs were docked into the active sites of quorum-sensing proteins LasR and LuxS. nih.govresearchgate.net The docking procedure involved:
Preparation: Obtaining the 3D crystal structure of the protein and preparing the β-keto ester ligands by calculating their lowest energy conformations.
Simulation: Placing the ligands into the defined binding site of the protein using a docking algorithm.
Scoring and Analysis: Ranking the different binding poses based on a scoring function, which estimates the binding free energy (ΔGbind). The poses with the best scores are then analyzed to identify key interactions like hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net
These studies help explain how β-keto esters can act as substrates or inhibitors and guide the design of new molecules with enhanced activity. nih.gov
| Compound | Protein Target | Binding Free Energy (ΔGbind, kcal/mol) | Reference |
|---|---|---|---|
| Analog 6 | LasR | -50.58 | nih.gov |
| Analog 8 | LasR | -62.11 | nih.gov |
| Analog 6 | LuxS | -31.29 | nih.gov |
| Analog 8 | LuxS | -37.16 | nih.gov |
Prediction of Reaction Outcomes, Regioselectivity, and Stereoselectivity
Computational chemistry can be used to predict the most likely outcome of a chemical reaction. For β-keto esters, a reaction of significant interest is the stereoselective reduction of the ketone group to form a chiral β-hydroxy ester.
While experimental studies often use biocatalysts like baker's yeast for these reductions, computational methods can explain and predict the observed stereoselectivity. nih.gov Molecular docking and interaction energy analysis are key tools in this area. For example, the high enantioselectivity of (S)-1-phenylethanol dehydrogenase in reducing various β-keto esters was explained by docking the substrates into the enzyme's active site. nih.gov
By calculating the interaction and binding energies of the theoretical enzyme-substrate complexes that lead to the respective (S)- or (R)-alcohol products, researchers can predict which stereoisomer will be preferentially formed. The transition state that leads to the experimentally observed major product will typically be the one that is energetically more favorable (i.e., has a lower energy barrier) within the enzyme's chiral environment. This approach provides a rational basis for understanding why a particular catalyst yields a specific stereochemical outcome.
Theoretical Spectroscopy for Structural Elucidation
Computational methods can predict various types of molecular spectra, which can be compared with experimental data to confirm a molecule's structure. DFT calculations are commonly used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra.
For ethyl acetoacetate, theoretical calculations of vibrational frequencies have been compared with experimental IR and Raman spectra to assign the observed bands to specific molecular vibrations. researchgate.net Similarly, NMR chemical shifts can be calculated. The keto and enol forms of β-keto esters have distinct NMR signatures. The keto form shows a characteristic signal for the α-methylene protons (-CH₂-), while the enol form displays a signal for a vinyl proton (-CH=) and a hydroxyl proton (-OH). libretexts.org DFT calculations can predict the chemical shifts for these protons, and the results generally show good agreement with experimental values, aiding in the structural confirmation and quantification of the tautomeric ratio. researchgate.netasianpubs.org
| Proton | Tautomer | Experimental Shift (ppm) | Theoretical Approach | Reference |
|---|---|---|---|---|
| α-CH₂ | Keto | ~3.4 | DFT/B3LYP | libretexts.org |
| γ-CH₃ | Keto | ~2.2 | DFT/B3LYP | libretexts.org |
| Vinyl-CH | Enol | ~5.0 | DFT/B3LYP | libretexts.org |
| Enol-OH | Enol | ~12.1 | DFT/B3LYP | researchgate.net |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
For β-keto esters and related compounds, QSAR/QSPR models can be developed to predict various endpoints. In a study of β-keto esters as potential antibacterial agents, computational tools were used to calculate ADME (absorption, distribution, metabolism, and excretion) properties and assess their "drug-likeness" according to criteria like Lipinski's rule of five. researchgate.net This type of analysis is a component of QSAR, as it relates calculated molecular descriptors (e.g., molecular weight, logP) to biological suitability.
A more formal QSPR model was developed to predict the acidities (pKa) of a large set of ketones. researchgate.netscirp.org The process involved:
Data Collection: Assembling a training set of ketones with experimentally measured pKa values.
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each ketone.
Model Building: Using statistical methods like stepwise multiple linear regression to build an equation that relates a subset of the most relevant descriptors to the pKa.
Validation: Testing the model's predictive power on an external set of ketones not used in the model generation.
The resulting model showed high statistical significance and could accurately predict ketone acidities, providing a valuable tool for understanding their properties and reaction rates without the need for experimentation. researchgate.net
Future Directions and Emerging Research Avenues for Ethyl 4 Hydroxy 3 Oxobutanoate
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The confluence of organic synthesis and artificial intelligence (AI) is creating a paradigm shift in how chemical reactions are designed and optimized. For a molecule like ethyl 4-hydroxy-3-oxobutanoate, machine learning (ML) algorithms offer the potential to rapidly navigate the complex parameter space of its synthesis and subsequent transformations.
Future research will likely focus on developing predictive models for key reactions involving this compound. For instance, ML algorithms can be trained on large datasets of β-keto ester reductions to predict the optimal biocatalyst or chemocatalyst, solvent, temperature, and pH for achieving high yield and enantioselectivity in the synthesis of its chiral β-hydroxy derivatives. beilstein-journals.org Bayesian optimization and other ML strategies can drive autonomous reaction platforms, enabling closed-loop optimization that minimizes human intervention and resource expenditure. beilstein-journals.orgsemanticscholar.org
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Reaction Optimization | Bayesian Optimization, Neural Networks | Rapid identification of optimal conditions (yield, selectivity) for synthesis and derivatization. |
| Catalyst Discovery | Predictive Modeling | Screening virtual libraries of enzymes or chemocatalysts for specific transformations. |
| Retrosynthesis | Template-based and Template-free Models | Proposing novel and efficient synthetic routes to complex molecules using the compound as a synthon. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or material properties of novel derivatives. |
Development of Novel Biocatalysts and Integrated Chemoenzymatic Cascades
Biocatalysis represents a powerful and sustainable approach for the stereoselective transformation of this compound. The asymmetric reduction of its ketone moiety to produce chiral β-hydroxy esters is of significant industrial interest, particularly for pharmaceutical intermediates. rsc.org Future research will concentrate on discovering and engineering novel enzymes with enhanced activity, stability, and selectivity.
Genome mining and directed evolution are key strategies for developing next-generation ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) tailored for this substrate. rsc.orgnih.gov For example, enzymes capable of functioning at higher temperatures or in the presence of organic co-solvents can significantly improve process efficiency. nih.gov A critical aspect of these biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). rsc.org Research into developing efficient whole-cell systems or enzyme-coupled systems, using inexpensive sacrificial molecules like isopropanol (B130326) or glucose, is essential for industrial viability. rsc.orgbohrium.comnih.gov
Integrating these biocatalytic steps into chemoenzymatic cascades offers a streamlined approach to complex molecule synthesis. acs.orgfigshare.comrsc.org A one-pot process could combine a chemical reaction to form a derivative of this compound, followed immediately by an enzymatic reduction. This eliminates the need for intermediate purification steps, saving time, resources, and reducing waste. nih.gov For instance, a tandem protocol could involve the initial formation of a complex β-keto ester followed by a highly selective enzymatic reduction to install a specific stereocenter, a strategy of immense value in pharmaceutical synthesis. acs.org
Table 2: Examples of Biocatalysts for Asymmetric Reduction of β-Keto Esters
| Enzyme/Organism | Substrate Example | Product | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| Carbonyl Reductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99.5% | nih.gov |
| NADH-dependent Reductase (from S. coelicolor) | Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99% | bohrium.com |
| Aldehyde Reductase (S. salmonicolor) | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 86% | nih.gov |
Exploration of Emerging Sustainable Synthetic Technologies
The principles of green chemistry are increasingly driving innovation in chemical synthesis. sigmaaldrich.com Future research on this compound will explore emerging technologies that minimize environmental impact and enhance safety and efficiency.
Continuous flow chemistry is a particularly promising technology for the synthesis of β-keto esters. acs.orgacs.orgthieme-connect.comthieme-connect.com Performing reactions in microreactors or tubular reactors offers superior control over reaction parameters such as temperature and mixing, and significantly improves heat transfer. nih.gov This is crucial for potentially exothermic reactions or those involving hazardous intermediates. Adapting the synthesis of this compound to a flow process could lead to higher yields, improved purity, and safer scale-up. acs.orgthieme-connect.com
Beyond flow chemistry, the use of greener solvents (e.g., water, ionic liquids, or supercritical fluids) and alternative energy sources (e.g., microwave irradiation, sonication) will be explored to reduce reliance on volatile organic compounds and decrease energy consumption. The inherent sustainability of biocatalysis, with its mild reaction conditions and aqueous environments, aligns perfectly with this trend. nih.gov The goal is to develop synthetic routes that are not only efficient but also environmentally benign from start to finish.
Expansion of Synthetic Utility in Complex Molecular Architectures and Functional Materials
The true value of a building block is measured by its utility in constructing complex and functional molecules. While chiral derivatives of this compound are already established as key intermediates for blockbuster drugs like atorvastatin, there is vast potential for expansion. rsc.org The molecule's combination of a nucleophilic hydroxyl group and the versatile 1,3-dicarbonyl moiety makes it an ideal precursor for a wide range of heterocyclic and polyfunctional acyclic structures.
Future synthetic campaigns will likely target the use of this synthon in the total synthesis of other natural products and active pharmaceutical ingredients. researchgate.net Its functional groups can be differentially protected and manipulated to create multiple stereocenters and complex carbon skeletons.
Furthermore, the potential application of this compound in materials science is an underexplored frontier. The hydroxyl group provides a reactive handle for polymerization or for grafting the molecule onto surfaces. It could serve as a monomer for creating novel biodegradable polyesters with tailored properties, where the keto group remains available for post-polymerization functionalization. This could lead to the development of new functional materials, such as responsive hydrogels, specialized coatings, or drug-delivery matrices.
Multicomponent Reaction Design with this compound as a Core Synthon
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of efficient and diversity-oriented synthesis. nih.govresearchgate.netmdpi.comrsc.org β-Keto esters, such as ethyl acetoacetate (B1235776), are classic substrates in well-known MCRs like the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction. nih.govnih.gov
This compound presents an exciting opportunity to act as a novel, bifunctional three-carbon synthon in the design of new MCRs. The presence of the γ-hydroxyl group, in addition to the reactive methylene (B1212753) and carbonyl carbons of the β-keto ester system, introduces an additional point of reactivity and diversity. This hydroxyl group could participate in the reaction cascade, leading to unique heterocyclic scaffolds that are not accessible through traditional MCRs. For example, it could undergo intramolecular cyclization following the initial MCR, leading to fused or spirocyclic ring systems. The development of novel MCRs centered around this synthon could rapidly generate libraries of complex, drug-like molecules for biological screening, accelerating the discovery of new therapeutic agents. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
